Hydrazine, ((1S)-1-phenylethyl)-

Description

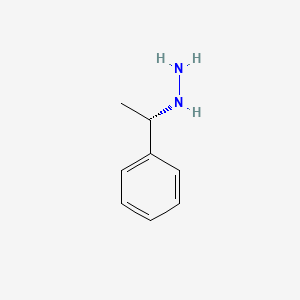

Hydrazine, ((1S)-1-phenylethyl)-, is a chiral hydrazine derivative featuring a phenylethyl group attached to the hydrazine backbone. Its stereochemical configuration ((1S)-) renders it valuable in asymmetric synthesis, particularly as a precursor for chiral ligands. The compound is synthesized via sodium-metal reduction of nitrosamine derived from (R)-bis((R)-1-phenylethyl)amine, yielding 1,1-bis((R)-1-phenylethyl)hydrazine as the primary product (84% yield) alongside minor byproducts . This compound has been utilized in the preparation of acyclic bis-hydrazone ligands for enantioselective cross-coupling reactions, demonstrating its role in facilitating stereochemical control in organic transformations .

Properties

CAS No. |

24292-42-0 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

[(1S)-1-phenylethyl]hydrazine |

InChI |

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m0/s1 |

InChI Key |

HHRZAEJMHSGZNP-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NN |

Canonical SMILES |

CC(C1=CC=CC=C1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, ((1S)-1-phenylethyl)- typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the reduction of hydrazones, phenylhydrazones, azines, and tosylhydrazones using magnesium in methanol at ambient temperature . This method is favored due to its simplicity and high yield.

Industrial Production Methods

Industrial production of hydrazine and its derivatives often involves the oxidative coupling of imines, such as benzophenone imine, with molecular oxygen. This process is catalyzed by materials like Cu/CuOx/carbon derived from metal-organic frameworks under mild conditions . This method is considered environmentally friendly and economically efficient compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, ((1S)-1-phenylethyl)- undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents like hydrogen peroxide to form nitrogen gas and water.

Reduction: Can be reduced to form hydrazones and other derivatives.

Substitution: Reacts with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

Reducing Agents: Magnesium in methanol, sodium borohydride.

Reaction Conditions: Ambient temperature, mild conditions for oxidative coupling.

Major Products Formed

Hydrazones: Formed by the reaction with aldehydes and ketones.

Nitrogen Gas and Water: Formed during oxidation reactions.

Scientific Research Applications

Hydrazine, ((1S)-1-phenylethyl)- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various hydrazones and azines.

Biology: Investigated for its potential antimicrobial and cytotoxic activities.

Medicine: Studied for its potential use in pharmaceuticals due to its biological activities.

Industry: Used in the production of foamed plastics, rocket propellants, and as a reducing agent.

Mechanism of Action

The mechanism of action of hydrazine, ((1S)-1-phenylethyl)- involves its interaction with molecular targets and pathways. It acts as a reducing agent, donating electrons to various substrates. In biological systems, it can interact with cellular components, leading to its antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Stereochemistry

The structural uniqueness of Hydrazine, ((1S)-1-phenylethyl)-, lies in its chiral phenylethyl substituent. Comparisons with analogous compounds highlight critical differences:

- Phenelzine Hydrogen Sulphate ((2-phenylethyl)hydrazine sulfate): Contains a 2-phenylethyl group instead of 1-phenylethyl, altering steric and electronic properties. This compound is a monoamine oxidase inhibitor (MAOI) used clinically for depression, contrasting with the catalytic applications of ((1S)-1-phenylethyl)hydrazine .

- 1-Methyl-1-phenyl-hydrazine sulfate : Features a methyl group on the hydrazine nitrogen, reducing steric hindrance compared to the bulky phenylethyl substituent. This structural difference impacts reactivity in alkylation and condensation reactions .

- Hydrazine, (2-ethylphenyl)-, hydrochloride : Substitutes the phenylethyl group with an ethylphenyl moiety, modifying solubility and lipophilicity. Such derivatives are often intermediates in agrochemical synthesis .

Research Findings and Divergent Properties

Enantioselective Catalysis

((1S)-1-phenylethyl)hydrazine-derived ligands exhibit superior enantioselectivity (>90% ee) in cross-coupling reactions compared to non-chiral analogs like phenylhydrazine. The bulky phenylethyl group prevents undesired racemization, a limitation observed in smaller substituents (e.g., methyl) .

Toxicity Profiles

While many hydrazines (e.g., hydrazine hydrate, phenylhydrazine) are carcinogenic, ((1S)-1-phenylethyl)hydrazine’s toxicity data remain understudied.

Stability in Reactions

The "push-pull" stabilization observed in N-aryl-N-alkoxyaminyls (derived from hydrazines) is less pronounced in ((1S)-1-phenylethyl)hydrazine due to steric constraints, affecting its redox behavior compared to planar aromatic hydrazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.